N'-(benzofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
N'-(1-benzofuran-2-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4/c23-16-9-7-14(8-10-16)13-26-11-3-5-17(22(26)29)20(27)24-25-21(28)19-12-15-4-1-2-6-18(15)30-19/h1-12H,13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUFZWCADZVTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(Benzofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzofuran, similar to this compound, exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that certain synthesized compounds displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31 to 250 µg/mL .
- Antifungal Activity : The compound also has potential antifungal properties, with studies indicating activity against various fungi, including Aspergillus niger. The effectiveness varied among different derivatives, highlighting the importance of structural modifications .
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored in several research contexts:
- Mechanism of Action : Some studies suggest that these compounds induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
- Case Studies : In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were reported to be in the micromolar range, indicating significant potency .
Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives are also noteworthy:
- Inflammatory Markers : Research indicates that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
- Clinical Relevance : The potential for these compounds to serve as therapeutic agents in inflammatory diseases is supported by their ability to modulate inflammatory pathways effectively.
Data Summary
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Structure-Activity Relationships (SAR)
- Electron Effects : Electron-withdrawing groups (e.g., -F, -Cl) improve binding to enzymes like glucosamine-6-phosphate synthase by polarizing the carbohydrazide linkage .
- Lipophilicity : The 4-fluorobenzyl group balances lipophilicity for membrane penetration, while polar substituents (e.g., -OCH₃) may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
